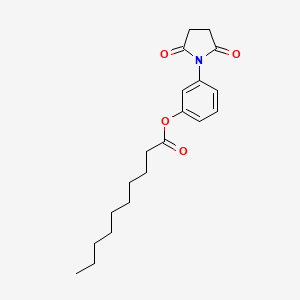![molecular formula C25H29N3O6S2 B12495100 N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Sulfamoyl Group: This step involves the reaction of 2,5-dimethylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate.
Coupling Reactions: The intermediate is then coupled with 4-aminophenyl to form the core structure of the compound.
Introduction of the Ethoxyphenyl and Methylsulfonyl Groups: These groups are introduced through further reactions involving specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamide derivatives and glycinamide-based molecules. Examples include:
- **N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- **N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
The uniqueness of N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
特性
分子式 |
C25H29N3O6S2 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C25H29N3O6S2/c1-5-34-24-9-7-6-8-23(24)28(35(4,30)31)17-25(29)26-20-12-14-21(15-13-20)36(32,33)27-22-16-18(2)10-11-19(22)3/h6-16,27H,5,17H2,1-4H3,(H,26,29) |
InChIキー |
YIENFEONJUARSA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
